molecular formula C22H17NO3S B1672144 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid CAS No. 325850-81-5

2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid

Cat. No. B1672144
M. Wt: 391.4 g/mol
InChI Key: IYUOFUODBWFCBK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds are often used in the creation of chemosensor systems .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative .

Scientific Research Applications

Aggregation-Enhanced Emission and Solid-State Emission

One study focused on the synthesis and characterization of naphthalimide-based compounds, closely related to the chemical structure , to investigate their aggregation-enhanced emission properties. These compounds exhibited strong emission intensity due to nanoaggregate formation in aqueous-DMF solutions. This behavior was attributed to π-π stacking and intermolecular and intramolecular interactions, offering potential applications in materials science for developing new photoluminescent materials (Srivastava, Singh, & Mishra, 2016).

Organotin(IV) Carboxylates Synthesis and Characterization

Another application involves the synthesis and characterization of organotin(IV) carboxylates based on amide carboxylic acids, including derivatives similar to the compound of interest. These complexes were studied for their structural properties and potential in developing new materials with specific supramolecular architectures. The diverse coordination modes and molecular architectures offered by these compounds suggest their utility in designing materials with specific chemical and physical properties (Xiao et al., 2013).

Antiapoptotic Actions of Nonlipid Compounds

In pharmacology, a virtual screening identified a nonlipid compound with a structure related to the mentioned chemical, showing specificity for the LPA2 receptor subtype. This compound demonstrated antiapoptotic actions, reducing the activation of caspases and inhibiting DNA fragmentation, suggesting potential therapeutic applications in diseases involving programmed cell death (Kiss et al., 2012).

Cyclization Reactions and Heterocyclic Compounds Synthesis

Research into cyclization reactions of benzoic acid derivatives has led to the synthesis of new heterocyclic compounds, indicating the versatility of these molecules in organic synthesis. These reactions are crucial for developing pharmaceuticals and other organic compounds with complex structures and specific biological activities (Hejsek et al., 1992).

Future Directions

The future directions of this compound could involve further functionalization of the free amino groups, which leads to imines, amines, thioureas, and hydrazones . This could potentially increase the effectiveness, selectivity, and other parameters of the sensors .

properties

IUPAC Name

2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZUCHUOYUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148508
Record name 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid

CAS RN

325850-81-5
Record name 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid
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Record name GRI-977143
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Record name 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid
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Record name 325850-81-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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